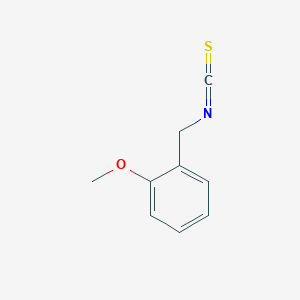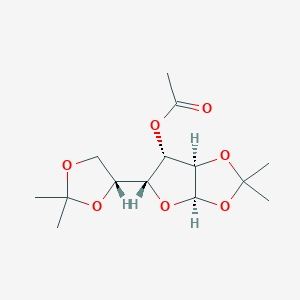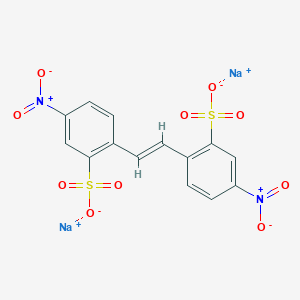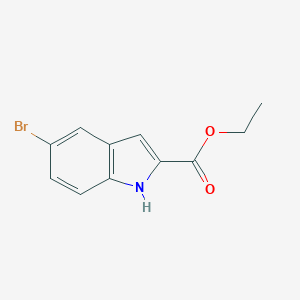
Silano, clorobis(clorometil)metil-
Descripción general
Descripción
Silane, chlorobis(chloromethyl)methyl-, is a compound of interest in the field of organosilicon chemistry due to its multifunctional nature and potential applications in synthesis and material science. The compound is characterized by the presence of chloromethyl groups attached to a silicon atom, which can be further functionalized or participate in various chemical reactions.
Synthesis Analysis
The synthesis of (chloromethyl)silanes can be achieved through the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium in tetrahydrofuran . This method is versatile and can be applied to a wide range of chlorosilanes, including those with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl . The synthesis can also be extended to bromomethylation and iodomethylation of chlorosilanes, as well as to chloromethylation of other group 14 element halides . Multifunctional (chloromethyl)silanes have been synthesized and characterized by NMR studies and elemental analyses, with some compounds further studied by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of (chloromethyl)silanes has been elucidated using NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of the chloromethyl groups in relation to the silicon atom. The structural characterization is crucial for understanding the reactivity and potential applications of these compounds in further synthetic processes.
Chemical Reactions Analysis
(chloromethyl)silanes can undergo various chemical reactions, including free radical isomerization and reactions catalyzed by silicon surfaces . For instance, a silicon mirror surface can catalyze the isomerization of chloromethyldimethylsilane to trimethylchlorosilane and trimethylsilane, as well as the free radical reaction of methyl chloride with silane to produce a mixture of chlorosilanes . Additionally, the use of protecting groups such as 2,4,6-trimethoxyphenyl (TMOP) allows for the introduction of various functional groups by nucleophilic substitution at silicon, followed by selective cleavage of the protecting group .
Physical and Chemical Properties Analysis
The physical and chemical properties of (chloromethyl)silanes are influenced by the presence and arrangement of the chloromethyl groups. These properties are essential for the application of these compounds in organic synthesis and material science. For example, the photocatalytic activation of Si-H bonds using eosin Y and dichloromethane allows for the selective chlorination of hydrosilanes, demonstrating the versatility of these compounds in synthetic chemistry . The reactivity of the Si-C bond in chloro(2-methylallyl)silanes and the effects of chlorination on this bond have also been studied, providing insights into the stability and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Silano, clorobis(clorometil)metil-: se utiliza en la síntesis orgánica para introducir grupos trimetilsililo (TMS) en moléculas orgánicas. Este proceso de sililación es crucial para proteger los grupos hidroxilo reactivos durante las rutas de síntesis complejas. El grupo TMS se elimina posteriormente en condiciones ácidas suaves .
Modificación de la superficie
Este compuesto es fundamental para modificar las superficies para alterar sus propiedades químicas y físicas. Por ejemplo, se puede utilizar para hacer que las superficies sean más hidrofóbicas, lo cual es esencial para crear revestimientos repelentes al agua .
Química de polímeros
En la química de polímeros, Silano, clorobis(clorometil)metil- actúa como un agente de reticulación que ayuda en la formación de polímeros de silicona. Estos polímeros son conocidos por su estabilidad térmica y se utilizan en aplicaciones de alta temperatura .
Investigación farmacéutica
El compuesto encuentra aplicaciones en la investigación farmacéutica donde se utiliza para modificar la estructura química de las moléculas de fármacos, lo que puede alterar sus propiedades farmacocinéticas y mejorar la administración de fármacos .
Ciencia de materiales
Silano, clorobis(clorometil)metil-: se utiliza en la ciencia de materiales para mejorar la unión entre materiales orgánicos e inorgánicos. Esto es particularmente útil en el desarrollo de materiales compuestos con propiedades mecánicas mejoradas .
Nanotecnología
En la nanotecnología, este compuesto de silano se utiliza para funcionalizar nanopartículas, proporcionando así una superficie reactiva que se puede modificar aún más o utilizar para crear composites de nanopartículas y polímeros .
Industria electrónica
La industria electrónica se beneficia del uso de Silano, clorobis(clorometil)metil- en la producción de semiconductores. Se utiliza para depositar películas delgadas de dióxido de silicio u otras capas que contienen silicio en componentes electrónicos .
Catálisis
Por último, Silano, clorobis(clorometil)metil- sirve como precursor en la síntesis de varios catalizadores utilizados en reacciones orgánicas. Estos catalizadores son cruciales para acelerar las velocidades de reacción y mejorar los rendimientos .
Safety and Hazards
Propiedades
IUPAC Name |
chloro-bis(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVNQHQPPZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066330 | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18171-56-7 | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)





